5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

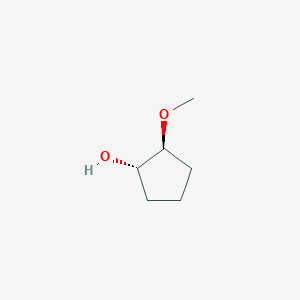

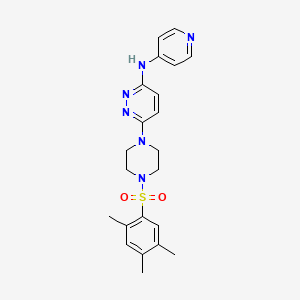

5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 1432677-75-2 . It has a molecular weight of 265.19 and its molecular formula is C10H18Cl2N4 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

The Inchi Code for 5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride is 1S/C10H16N4.2ClH/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7;;/h4-6,14H,1-3H3,(H3,11,12);2*1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride include its molecular weight (265.18 ), molecular formula (C10H18Cl2N4 ), and its physical form (powder ). It is stored at 4 degrees Celsius . Unfortunately, the boiling point was not available in the search results .Wissenschaftliche Forschungsanwendungen

Formation of N-heterocycles via Thermal Reactions Thermal reactions of N-benzylidene- and N-(2-pyridylmethylidene)-tert-butylamines under flash vacuum thermolysis conditions led to the formation of N-heterocycles. This study illustrates the potential of tert-butylamine derivatives in synthesizing complex molecular structures through thermal reactions, supported by DFT calculations and UV-photoelectron spectroscopy for in-situ monitoring of thermolysis products (Vu et al., 2013).

Development of New Aminomethylphenol for Malaria Research on trifluoromethyl-substituted pyridine and pyrimidine analogues of 2-aminomethylphenols, including compounds similar to 5-(Tert-butylamino)pyridine-2-carboximidamide, has led to the selection of JPC-3210 as a lead compound for preclinical development for malaria treatment and prevention. This compound exhibited superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines and greater in vivo efficacy against murine malaria (Chavchich et al., 2016).

Sonogashira-Type Reactions and Pyridine Ring Formation A study on 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions, followed by pyridine ring formation in the presence of tert-butylamine, showcases the utility of tert-butylamine derivatives in synthesizing pyridine-based compounds. This methodology offers a straightforward approach to Pyrazolo[4,3-c]pyridines, highlighting the versatility of such amines in organic synthesis (Vilkauskaitė et al., 2011).

Synthesis of Potent Deoxycytidine Kinase Inhibitors In the context of developing new classes of potent deoxycytidine kinase inhibitors, a practical synthesis route for a key intermediate, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride, was established starting from commercially available materials. This process, which includes the use of tert-butylamine derivatives, demonstrates an economical synthesis pathway for key pharmaceutical intermediates (Zhang et al., 2009).

Safety and Hazards

The safety information for 5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride includes several hazard statements and precautionary statements . The hazard statements include H315, H319, and H335 , which correspond to causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include measures to take in case of exposure or if specific incidents occur .

Eigenschaften

IUPAC Name |

5-(tert-butylamino)pyridine-2-carboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7;;/h4-6,14H,1-3H3,(H3,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKUHAXBBDUWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CN=C(C=C1)C(=N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2779484.png)

![7-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2779487.png)

![Benzo[d]thiazol-6-yl(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2779488.png)

![2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2779492.png)

![(5-Fluoro-4-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2779494.png)

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2779497.png)

![ethyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779503.png)